molecular formula C25H29N3O7 B5284453 3-[[(E)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propyl acetate

3-[[(E)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propyl acetate

Cat. No.: B5284453
M. Wt: 483.5 g/mol
InChI Key: ZIKMBWBVWPZKJA-HZHRSRAPSA-N
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Description

3-[[(E)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoyl group, a nitrophenyl group, and an acetate group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(E)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propyl acetate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-(2-methylpropoxy)benzoic acid, which is then converted into its corresponding acid chloride. This intermediate reacts with 3-nitrobenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[[(E)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propyl acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium on carbon, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[[(E)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propyl acetate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[(E)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoyl and nitrophenyl derivatives, such as:

  • 4-(2-methylpropoxy)benzoyl chloride
  • 3-nitrobenzaldehyde
  • 3-nitrophenyl acetate

Uniqueness

What sets 3-[[(E)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propyl acetate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[[(E)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]propyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O7/c1-17(2)16-35-22-10-8-20(9-11-22)24(30)27-23(25(31)26-12-5-13-34-18(3)29)15-19-6-4-7-21(14-19)28(32)33/h4,6-11,14-15,17H,5,12-13,16H2,1-3H3,(H,26,31)(H,27,30)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKMBWBVWPZKJA-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCCCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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